REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6].C([Li])CCC.B(F)(F)F.[CH2:16]([CH:18]1[O:20][CH2:19]1)[Cl:17]>C1COCC1>[Cl:17][CH2:16][CH:18]([OH:20])[CH2:19][N:1]1[CH2:5][CH2:4][CH2:3][C:2]1=[O:6]
|
Name
|
|
Quantity
|
4.47 g
|
Type
|
reactant
|
Smiles
|
N1C(CCC1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
32.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Name
|
|
Quantity
|
4.11 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was agitated for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
quenched with saturated sodium bicarbonate solution
|
Type
|
EXTRACTION
|
Details
|
extracted 3 times with ethyl acetate
|
Type
|
WASH
|
Details
|
The extracts were washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give ˜4 g of crude oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by chromatography on silica gel
|
Type
|
WASH
|
Details
|
eluting with 1-2% methanol/dichloromethane
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(CN1C(CCC1)=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.53 g | |
YIELD: PERCENTYIELD | 16.4% | |
YIELD: CALCULATEDPERCENTYIELD | 16.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |